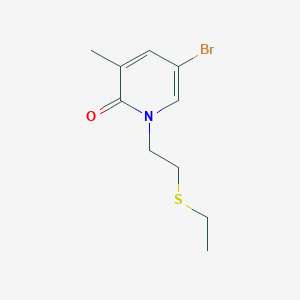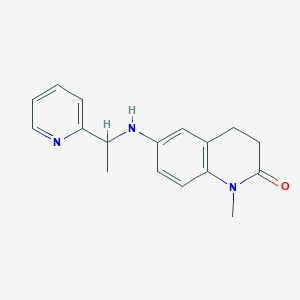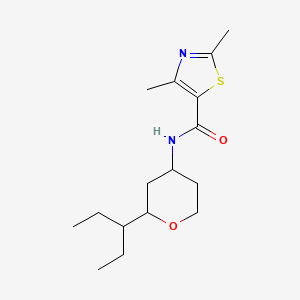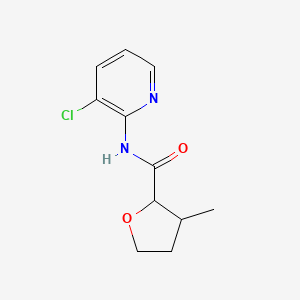
5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a pyridinone derivative that has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. In addition, it has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, it has been found to modulate the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been found to reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Furthermore, it has been shown to protect neurons against oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one in lab experiments is its high potency and specificity. The compound has been found to be highly effective in inhibiting the activity of various enzymes and signaling pathways. In addition, it has been shown to have low toxicity, making it a safe compound to use in experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one. One area of research is the development of more potent and selective derivatives of the compound. Another area of research is the exploration of its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases. Furthermore, more studies are needed to elucidate the mechanism of action of the compound and its effects on various signaling pathways. Finally, the compound's pharmacokinetics and pharmacodynamics need to be studied in more detail to determine its suitability for clinical use.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the treatment of various diseases. Its high potency and specificity make it a valuable tool for scientific research. However, more studies are needed to fully understand the compound's mechanism of action and its potential use in clinical settings.
Synthesemethoden
The synthesis of 5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one involves the reaction of 2-ethylsulfanyl-1-(pyridin-2-yl)ethanone with bromine in the presence of a base. The reaction proceeds smoothly to give the desired product in good yields. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one has been extensively studied for its potential use in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, it has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been found to protect neurons against oxidative stress, which is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-bromo-1-(2-ethylsulfanylethyl)-3-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-3-14-5-4-12-7-9(11)6-8(2)10(12)13/h6-7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLCIBKFKZLKHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1C=C(C=C(C1=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(8-methylimidazo[1,2-a]pyridin-2-yl)-N-(1-methylsulfonylpropan-2-yl)aniline](/img/structure/B7642024.png)
![2-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B7642028.png)
![6-[1-(1-Methylbenzimidazol-2-yl)ethylamino]-2,3-dihydroisoindol-1-one](/img/structure/B7642036.png)

![3-[(5-Bromofuran-2-carbonyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B7642040.png)
![3-[Cyclopropyl(2-thiophen-2-ylpropanoyl)amino]-2-methylpropanoic acid](/img/structure/B7642056.png)
![3-[Cyclopropyl-[2-(furan-3-yl)-1,3-thiazole-5-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B7642066.png)
![N-[4-[1-[3-(difluoromethyl)anilino]ethyl]phenyl]methanesulfonamide](/img/structure/B7642079.png)
![(5S)-3-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7642081.png)
![3-(1-methoxyethyl)-N-[1-[4-(tetrazol-1-yl)phenyl]ethyl]aniline](/img/structure/B7642098.png)



![N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7642133.png)